4-(Trifluoromethyl)-1-tert-butoxybenzene

Description

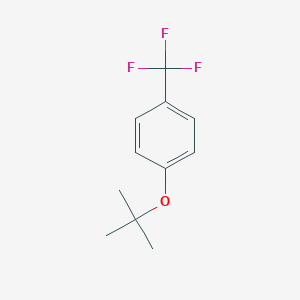

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxy]-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3O/c1-10(2,3)15-9-6-4-8(5-7-9)11(12,13)14/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXTJJRXJNYHJPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90578960 | |

| Record name | 1-tert-Butoxy-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16222-44-9 | |

| Record name | 1-tert-Butoxy-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Trifluoromethyl)-1-tert-butoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)-1-tert-butoxybenzene, a fluorinated aromatic ether with potential applications in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, a plausible experimental protocol for its synthesis, and a discussion of its potential relevance in drug discovery based on the known roles of the trifluoromethyl and tert-butyl ether moieties. While specific biological activity and signaling pathway involvement for this compound are not extensively documented in publicly available literature, this guide aims to provide a foundational understanding for researchers interested in its further investigation.

Chemical Identity and Properties

CAS Number: 16222-44-9

Molecular Formula: C₁₁H₁₃F₃O

Molecular Weight: 218.22 g/mol [1]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. The trifluoromethyl group significantly influences the compound's electronics and lipophilicity, while the tert-butoxy group adds steric bulk.

| Property | Value | Source |

| Molecular Weight | 218.22 g/mol | [1] |

| Appearance | Yellow to colorless liquid (predicted) | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Insoluble in water (predicted); Soluble in common organic solvents like dichloromethane, ethyl acetate, and hexane (predicted) | |

| Storage Conditions | Store at -4°C for short-term (1-2 weeks) and -20°C for long-term (1-2 years). | [1] |

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible and widely used method for the preparation of aryl tert-butyl ethers is the Williamson ether synthesis .[2][3][4][5] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, it would entail the reaction of sodium 4-(trifluoromethyl)phenoxide with a tert-butyl halide.

Proposed Experimental Protocol: Williamson Ether Synthesis

This protocol is a generalized procedure based on the principles of the Williamson ether synthesis and should be optimized for specific laboratory conditions.

dot

Caption: Proposed workflow for the synthesis of this compound.

Materials:

-

4-(Trifluoromethyl)phenol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

tert-Butyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Preparation of the Alkoxide: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-(trifluoromethyl)phenol (1.0 eq). Dissolve the phenol in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium 4-(trifluoromethyl)phenoxide.

-

Ether Formation: To the freshly prepared alkoxide solution, add tert-butyl bromide (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Relevance in Drug Discovery and Medicinal Chemistry

While no specific biological activities or signaling pathway modulations have been reported for this compound, the structural motifs present in the molecule are of significant interest to medicinal chemists.

The Role of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a common substituent in many pharmaceuticals.[6] Its incorporation can confer several advantageous properties:

-

Increased Metabolic Stability: The high strength of the carbon-fluorine bond makes the -CF₃ group resistant to oxidative metabolism, which can prolong the half-life of a drug.[6]

-

Enhanced Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins.[6][7]

-

Modulation of Electronic Properties: As a strong electron-withdrawing group, the -CF₃ group can significantly alter the pKa of nearby functional groups and influence ligand-receptor interactions.[6]

The tert-Butyl Group as a Structural Motif

The tert-butyl group is often used in drug design to introduce steric bulk, which can enhance binding selectivity and block metabolic sites. However, its high lipophilicity can sometimes lead to poor solubility and increased metabolic liability. The tert-butoxy group in the target molecule shares some of these characteristics. Researchers have explored isosteres for the tert-butyl group to fine-tune physicochemical properties.[8][9][10]

dot

References

- 1. bio-fount.com [bio-fount.com]

- 2. gold-chemistry.org [gold-chemistry.org]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 7. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert-Butyl Isostere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of tert-butyl 4-(trifluoromethyl)phenyl ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyl 4-(trifluoromethyl)phenyl ether (CAS 16222-44-9). This document includes key physicochemical data, detailed experimental protocols for its synthesis, and an analysis of its reactivity and stability.

Core Physical and Chemical Properties

Tert-butyl 4-(trifluoromethyl)phenyl ether is a halogenated aromatic ether. The presence of the trifluoromethyl group significantly influences its chemical properties, including its electronic effects and stability.

Physicochemical Data

A summary of the known quantitative data for tert-butyl 4-(trifluoromethyl)phenyl ether is presented in Table 1.

Table 1: Physicochemical Properties of tert-butyl 4-(trifluoromethyl)phenyl ether

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃F₃O | Aromsyn Co., Ltd.[1][2] |

| Molecular Weight | 218.217 g/mol | Aromsyn Co., Ltd.[1][2] |

| CAS Number | 16222-44-9 | Aromsyn Co., Ltd.[1][2] |

| Boiling Point | 218.2 °C at 760 mmHg | Wakschem[3] |

| Density | 1.11 g/cm³ | Wakschem[3] |

| Flash Point | 92.5 °C | Wakschem[3] |

| Refractive Index | 1.439 | Wakschem[3] |

| LogP | 3.88270 | Wakschem[3] |

| Vapor Pressure | 0.188 mmHg at 25°C | Wakschem[3] |

Synthesis and Experimental Protocols

The synthesis of tert-butyl 4-(trifluoromethyl)phenyl ether can be approached through several established methods for ether formation. The Williamson ether synthesis and the Mitsunobu reaction are two prominent examples.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for preparing ethers and proceeds via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[4] For the synthesis of tert-butyl 4-(trifluoromethyl)phenyl ether, this would involve the reaction of the sodium salt of 4-(trifluoromethyl)phenol with a tert-butyl halide.

Experimental Protocol: Williamson Ether Synthesis

-

Alkoxide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(trifluoromethyl)phenol (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0 °C to deprotonate the phenol and form the corresponding sodium phenoxide.

-

Ether Formation: To the resulting solution, add tert-butyl bromide (1.2 eq) dropwise.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield pure tert-butyl 4-(trifluoromethyl)phenyl ether.

Logical Workflow for Williamson Ether Synthesis

Caption: Williamson ether synthesis of tert-butyl 4-(trifluoromethyl)phenyl ether.

Mitsunobu Reaction

The Mitsunobu reaction provides an alternative route for the synthesis of ethers from an alcohol and a nucleophile using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5][6] This reaction typically proceeds with inversion of configuration at the alcohol carbon.

Experimental Protocol: Mitsunobu Reaction

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(trifluoromethyl)phenol (1.0 eq), tert-butanol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

-

Cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel to separate the desired ether from triphenylphosphine oxide and other byproducts.

Logical Workflow for Mitsunobu Reaction

Caption: Mitsunobu reaction for the synthesis of tert-butyl 4-(trifluoromethyl)phenyl ether.

Chemical Reactivity and Stability

Ethers are generally stable compounds, but the presence of the trifluoromethyl group and the tert-butyl group influences the reactivity of tert-butyl 4-(trifluoromethyl)phenyl ether.

-

Ether Cleavage: Like other ethers, it can be cleaved under strong acidic conditions, such as with hydrobromic acid (HBr) or hydroiodic acid (HI). The tert-butyl group is particularly susceptible to cleavage under acidic conditions due to the formation of a stable tert-butyl carbocation.

-

Aromatic Substitution: The trifluoromethyl group is a strong electron-withdrawing group and a meta-director for electrophilic aromatic substitution. The tert-butoxy group is an ortho, para-director. The interplay of these two substituents will govern the regioselectivity of any electrophilic aromatic substitution reactions.

-

Stability: The compound is expected to be stable under normal storage conditions. However, like many ethers, it may form peroxides upon prolonged exposure to air and light. It is advisable to store it in a tightly sealed container in a cool, dark place.

Spectroscopic Data

Detailed experimental spectroscopic data for tert-butyl 4-(trifluoromethyl)phenyl ether is not widely available in public databases. However, based on the structure, the following characteristic signals can be predicted.

¹H NMR Spectroscopy

-

A singlet in the upfield region (around 1.3-1.5 ppm) corresponding to the nine equivalent protons of the tert-butyl group.

-

Two doublets in the aromatic region (around 7.0-7.6 ppm) corresponding to the four protons on the phenyl ring, showing a characteristic AA'BB' splitting pattern due to the para-substitution.

¹³C NMR Spectroscopy

-

A signal for the quaternary carbon of the tert-butyl group and a signal for the methyl carbons.

-

Signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group appearing as a quartet due to coupling with the fluorine atoms. The chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating tert-butoxy group.

IR Spectroscopy

-

C-H stretching vibrations for the alkyl and aromatic protons.

-

A strong C-O-C stretching band characteristic of ethers.

-

Strong C-F stretching bands associated with the trifluoromethyl group.

Mass Spectrometry

-

The molecular ion peak (M⁺) at m/z = 218.

-

A prominent fragment ion peak corresponding to the loss of the tert-butyl group ([M-57]⁺).

-

Other fragmentation patterns characteristic of aromatic ethers and trifluoromethylated compounds.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the biological activity or the effects of tert-butyl 4-(trifluoromethyl)phenyl ether on any specific signaling pathways. Further research is required to explore the potential pharmacological or toxicological profile of this compound.

Safety and Handling

tert-Butyl 4-(trifluoromethyl)phenyl ether should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes. In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam.[4]

References

- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 2. 16222-44-9 | 4-(trifluoromethyl)phenyl tert-butyl ether - Aromsyn Co.,Ltd. [aromsyn.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. gold-chemistry.org [gold-chemistry.org]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. scholarship.richmond.edu [scholarship.richmond.edu]

Synthesis of 4-(Trifluoromethyl)-1-tert-butoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-(Trifluoromethyl)-1-tert-butoxybenzene is an aromatic ether containing both a trifluoromethyl group and a tert-butoxy group. These functionalities impart unique electronic and steric properties, making it an attractive building block in medicinal chemistry and materials science. The electron-withdrawing nature of the trifluoromethyl group can enhance the metabolic stability and binding affinity of drug candidates, while the bulky tert-butyl group can provide steric shielding and influence molecular conformation.

The synthesis of this target molecule presents a challenge. The classical Williamson ether synthesis, a cornerstone of ether formation, is generally unsuitable for the introduction of a tertiary alkyl group like tert-butyl due to the prevalence of the competing E2 elimination reaction. Therefore, alternative strategies must be employed. This guide focuses on the acid-catalyzed reaction of 4-(trifluoromethyl)phenol with a suitable tert-butylating agent, a method that has proven effective for the tert-butylation of other phenolic compounds.

Proposed Synthesis Pathway: Acid-Catalyzed O-tert-Butylation

The most viable route for the synthesis of this compound is the acid-catalyzed O-alkylation of 4-(trifluoromethyl)phenol. This reaction can be achieved using various tert-butylating agents in the presence of a strong acid catalyst.

Reaction Scheme:

Caption: Proposed acid-catalyzed synthesis of this compound.

This pathway involves the protonation of the tert-butylating agent by the acid catalyst to form a tert-butyl cation. This electrophile is then attacked by the nucleophilic oxygen of the 4-(trifluoromethyl)phenol to form the desired ether.

Experimental Considerations and Methodologies

While a specific protocol for the target molecule is not available, the following methodologies, adapted from similar tert-butylation reactions of phenols, can serve as a strong starting point for experimental design.

Materials and Reagents

| Reagent/Material | Purity/Grade | Supplier (Example) | Notes |

| 4-(Trifluoromethyl)phenol | ≥98% | Sigma-Aldrich, TCI | Starting material. |

| Isobutylene | ≥99% | Gas cylinder | Common tert-butylating agent. |

| tert-Butanol | ≥99.5% | ACS reagent | Alternative tert-butylating agent. |

| Sulfuric Acid (H₂SO₄) | 95-98% | Reagent grade | Catalyst. |

| Zeolite (e.g., H-ZSM-5) | - | Zeolyst International | Heterogeneous catalyst. |

| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | ACS reagent | Reaction solvent. |

| Sodium Bicarbonate (NaHCO₃) | Saturated solution | - | For workup. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | - | Drying agent. |

Representative Experimental Protocol (Adapted from Phenol tert-Butylation)

Objective: To synthesize this compound via acid-catalyzed reaction of 4-(trifluoromethyl)phenol with isobutylene.

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a reflux condenser, and a thermometer, add 4-(trifluoromethyl)phenol (1.0 eq) and a suitable solvent such as dichloromethane.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the stirred solution at room temperature.

-

Introduction of Isobutylene: Cool the reaction mixture to 0-5 °C using an ice bath. Bubble isobutylene gas (a slight excess, e.g., 1.2-1.5 eq) through the solution at a slow and steady rate. The reaction is typically exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. This may take several hours.

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Workflow Diagram:

Caption: A representative workflow for the synthesis of this compound.

Quantitative Data from Analogous Reactions

The following table summarizes typical reaction conditions and outcomes for the tert-butylation of phenol, which can be used to guide the optimization of the synthesis of the target molecule.

| Phenolic Substrate | tert-Butylating Agent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Phenol | tert-Butanol | Sulfuric acid functionalized Zr-MCM-48 | - | 140 | 2 | 91.6 (conversion) | [1] |

| Phenol | tert-Butanol | Ionic Liquid | - | 70 | - | 86 (conversion) | [2] |

| Phenol | tert-Butanol | ZnCl₂:AlCl₃ on Silica Gel | Solvent-free | MW | 0.25 | 99 (conversion) | [3] |

Note: Yields are reported as conversions of the starting phenol. Selectivity for the O-alkylated product versus C-alkylated byproducts will need to be determined experimentally for 4-(trifluoromethyl)phenol.

Alternative Synthetic Strategies

While acid-catalyzed O-tert-butylation is the most promising route, other methods could be considered, though they may present their own challenges.

Buchwald-Hartwig C-O Coupling

This palladium-catalyzed cross-coupling reaction is a powerful tool for forming aryl ethers. It could potentially be used to couple 4-(trifluoromethyl)bromobenzene with potassium tert-butoxide. However, the strong basicity of potassium tert-butoxide can lead to side reactions.

Reaction Scheme:

Caption: Buchwald-Hartwig C-O coupling approach.

Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of an alcohol to an ether under mild conditions using triphenylphosphine and an azodicarboxylate (e.g., DEAD or DIAD). This could be explored for the reaction of 4-(trifluoromethyl)phenol with tert-butanol. However, the reaction with tertiary alcohols can be sluggish.

Conclusion

The synthesis of this compound is most practicably approached via an acid-catalyzed O-tert-butylation of 4-(trifluoromethyl)phenol. This guide provides a detailed framework for developing a successful synthetic protocol based on established methodologies for similar phenolic substrates. Researchers should focus on optimizing reaction conditions, including the choice of catalyst, tert-butylating agent, solvent, and temperature, to maximize the yield and purity of the desired product. Careful monitoring and purification are essential for obtaining high-quality this compound for its intended applications in drug discovery and materials science.

References

Solubility Profile of 4-(Trifluoromethyl)-1-tert-butoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Trifluoromethyl)-1-tert-butoxybenzene in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a qualitative solubility assessment based on the structural features of the molecule and the principles of solvent-solute interactions. Furthermore, a detailed experimental protocol for determining the solubility of a solid organic compound is provided to enable researchers to ascertain precise solubility values in their own laboratory settings. This guide is intended to be a valuable resource for scientists and professionals working with this compound in research and development.

Introduction

This compound is an aromatic ether that incorporates both a trifluoromethyl group and a tert-butyl group. These structural features significantly influence its physicochemical properties, including its solubility in various solvents. The trifluoromethyl group, being strongly electron-withdrawing and lipophilic, and the bulky, nonpolar tert-butyl group, both contribute to the overall low polarity of the molecule. Understanding the solubility of this compound is crucial for a variety of applications, including reaction condition optimization, formulation development, and purification processes.

Predicted Solubility Profile

The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents.

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | High | Insoluble | The compound is a nonpolar organic molecule with no significant hydrogen bonding capability, making it immiscible with water. |

| Methanol | High | Slightly Soluble | While polar, methanol has a hydrocarbon portion that can interact with the nonpolar parts of the solute. |

| Ethanol | High | Slightly Soluble | Similar to methanol, but slightly less polar, potentially leading to slightly better solubility. |

| Acetone | Medium | Soluble | Acetone's intermediate polarity allows it to effectively solvate the nonpolar aromatic and alkyl groups. |

| Dichloromethane | Medium | Soluble | A good solvent for many organic compounds, its polarity is suitable for dissolving this substituted benzene derivative. |

| Chloroform | Medium | Soluble | Similar to dichloromethane, it is an effective solvent for nonpolar and moderately polar organic compounds. |

| Ethyl Acetate | Medium | Soluble | Its ester functionality and alkyl chain provide a good balance for solvating the solute. |

| Hexane | Low | Soluble | As a nonpolar alkane, hexane is expected to be a good solvent for the nonpolar this compound. |

| Dimethyl Sulfoxide (DMSO) | High (aprotic) | Soluble | DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds, including nonpolar ones. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following is a general and robust method for determining the solubility of a solid organic compound like this compound in various solvents.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, hexane, etc.)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars or a shaker bath

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 2 mL). The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or on a magnetic stirrer in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a clean, tared vial to remove any undissolved microparticles.

-

-

Quantification:

-

Determine the mass of the filtered saturated solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

-

Once the solvent is completely removed, weigh the vial containing the dry solute. The difference in weight will give the mass of the dissolved solid.

-

Alternatively, and for higher accuracy, the concentration of the solute in the filtered saturated solution can be determined using a pre-calibrated analytical method such as HPLC-UV, GC-FID, or UV-Vis spectroscopy. This involves creating a calibration curve with known concentrations of the compound.

-

-

Calculation of Solubility:

-

Calculate the solubility in grams per liter (g/L) or milligrams per milliliter (mg/mL) using the mass of the dissolved solute and the volume of the solvent used.

-

Factors Influencing Solubility

The solubility of an organic compound is a complex phenomenon governed by several factors related to both the solute and the solvent. A conceptual diagram illustrating these relationships is provided below.

Caption: A diagram illustrating the key factors that influence the solubility of a compound.

Conclusion

While quantitative solubility data for this compound remains to be definitively established in the public domain, this guide provides a robust qualitative assessment and a detailed experimental protocol for its determination. The nonpolar nature of the compound suggests good solubility in nonpolar organic solvents and poor solubility in polar solvents. For precise quantitative measurements, the provided experimental protocol offers a reliable methodology for researchers. Understanding the solubility of this compound is a critical step in its effective application in various scientific and industrial endeavors.

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-(Trifluoromethyl)-1-tert-butoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-(Trifluoromethyl)-1-tert-butoxybenzene. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages established principles of NMR spectroscopy and comparative analysis of structurally related analogs to predict the chemical shifts and coupling patterns. This information is crucial for the structural elucidation, purity assessment, and quality control of this compound in research and development settings.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted quantitative ¹H and ¹³C NMR data for this compound. These predictions are based on the known effects of the tert-butoxy and trifluoromethyl substituents on the benzene ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.55 | d (J ≈ 8.8 Hz) | 2H | H-3, H-5 |

| ~ 7.05 | d (J ≈ 8.8 Hz) | 2H | H-2, H-6 |

| 1.35 | s | 9H | -C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity (in ¹³C-{¹H} NMR) | Assignment |

| ~ 157 | s | C-1 |

| ~ 126 (q, J ≈ 4 Hz) | q | C-3, C-5 |

| ~ 124 (q, J ≈ 272 Hz) | q | -CF₃ |

| ~ 123 (q, J ≈ 33 Hz) | q | C-4 |

| ~ 121 | s | C-2, C-6 |

| ~ 80 | s | -C (CH₃)₃ |

| ~ 29 | s | -C(C H₃)₃ |

Experimental Protocol for NMR Spectroscopy

The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.

1. Sample Preparation:

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar aromatic compounds. Other potential solvents include acetone-d₆ and dimethyl sulfoxide-d₆.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by shimming to obtain sharp and symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Spectral Width: Set to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

-

Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

-

Spectral Width: Set to cover the expected range of carbon signals (e.g., 0-160 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

3. Data Processing:

-

Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integration: For ¹H NMR, the relative areas of the signals are integrated to determine the proton ratios.

Visualizations

The following diagrams illustrate the structure of this compound and the logical workflow for its NMR analysis.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for NMR analysis.

interpreting the 19F NMR spectrum of 4-(Trifluoromethyl)-1-tert-butoxybenzene

An In-depth Technical Guide to the 19F NMR Spectrum of 4-(Trifluoromethyl)-1-tert-butoxybenzene

This guide provides a detailed interpretation of the 19F Nuclear Magnetic Resonance (NMR) spectrum of this compound, a common building block in medicinal chemistry and materials science. Understanding its spectral features is crucial for reaction monitoring, quality control, and structural elucidation.

Predicted 19F NMR Spectral Data

The 19F NMR spectrum of this compound is dominated by a single signal corresponding to the three equivalent fluorine atoms of the trifluoromethyl (CF3) group. Due to the rapid rotation around the C-C bond connecting the CF3 group to the benzene ring, all three fluorine nuclei are chemically and magnetically equivalent at room temperature, resulting in a single resonance.

The chemical shift of the CF3 group is influenced by the electronic effects of the substituent at the para-position. The tert-butoxy group is a moderate electron-donating group, which increases the electron density on the benzene ring and, consequently, on the trifluoromethyl group. This increased shielding shifts the 19F resonance to a higher field (a less negative value) compared to unsubstituted trifluoromethylbenzene.

The multiplicity of the signal is typically observed as a singlet in a standard 1D 19F NMR spectrum. This is because the long-range couplings to the aromatic protons (four-bond coupling, 4JHF, to the ortho protons and five-bond coupling, 5JHF, to the meta protons) are generally small (less than 1 Hz) and often not resolved.[2][3]

Table 1: Predicted 19F NMR Data for this compound

| Parameter | Predicted Value | Multiplicity |

| Chemical Shift (δ) | ~ -61.5 ppm | Singlet (s) |

| Integration | 3F | - |

| Coupling Constants | - | Unresolved |

Key Signaling Interactions

The appearance of the 19F NMR spectrum is governed by through-bond scalar couplings (J-couplings) between the fluorine nuclei and the nearby protons. In the case of this compound, the most significant of these are the long-range couplings to the aromatic protons.

Caption: Through-bond coupling pathways in this compound.

The diagram above illustrates the key through-bond J-coupling interactions influencing the 19F NMR spectrum. The fluorine atoms of the CF3 group are coupled to the aromatic protons at the ortho positions (4JHF) and the meta positions (5JHF). These couplings are typically small and result in an unresolved multiplet, which appears as a singlet in the spectrum.

Experimental Protocol for 19F NMR Spectroscopy

Obtaining a high-quality 19F NMR spectrum requires careful sample preparation and instrument setup. The following protocol is a general guideline for the analysis of small molecules like this compound.

A. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the compound.

-

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar organic compounds.

-

Internal Standard (Optional): For precise chemical shift referencing, a known amount of an internal standard such as trifluorotoluene or hexafluorobenzene can be added. However, for routine analysis, referencing to an external standard or using the spectrometer's indirect referencing method is often sufficient.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

B. NMR Spectrometer Setup and Data Acquisition

-

Instrument: A standard NMR spectrometer with a fluorine-capable probe is required.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Experiment Type: A standard one-pulse 19F experiment is typically sufficient.

-

Acquisition Parameters:

-

Pulse Width: Use a calibrated 90° pulse.

-

Spectral Width: A spectral width of approximately 200 ppm, centered around -60 ppm, should be adequate to cover the chemical shift range of most trifluoromethyl groups.

-

Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the fluorine nuclei.

-

Number of Scans: Depending on the sample concentration, 4 to 16 scans should provide a good signal-to-noise ratio.

-

-

Referencing: The 19F chemical shifts should be referenced to CFCl3 (trichlorofluoromethane) at 0.00 ppm. This can be done directly using an external standard or indirectly through the spectrometer's software, which references the 19F spectrum based on the known frequency of the deuterium lock signal.[4]

C. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).

-

Phasing: Manually or automatically phase the spectrum to obtain a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to ensure accurate integration.

-

Integration: Integrate the area of the resonance to determine the relative number of fluorine atoms.

-

Peak Picking: Identify the chemical shift of the signal.

By following this guide, researchers can confidently acquire and interpret the 19F NMR spectrum of this compound, facilitating its use in various scientific and developmental applications.

References

In-Depth Technical Guide: Mass Spectrometry Fragmentation of 4-(Trifluoromethyl)-1-tert-butoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-(Trifluoromethyl)-1-tert-butoxybenzene. Due to the absence of a publicly available experimental spectrum for this specific molecule, the fragmentation pathway is proposed based on established principles of mass spectrometry for structurally related compounds, including aryl tert-butyl ethers and trifluoromethylated aromatic systems.

Predicted Fragmentation Pattern

Electron ionization of this compound is expected to produce a molecular ion (M•+) that undergoes a series of characteristic fragmentation reactions. The primary fragmentation is anticipated to be the cleavage of the tert-butyl group, which is a common and highly favored pathway for tert-butyl ethers and benzenes. The trifluoromethyl group and the aromatic ring are expected to influence subsequent fragmentation steps.

The initial ionization event involves the removal of an electron from the molecule, most likely from the oxygen atom of the ether or the π-system of the benzene ring, to form the molecular ion. The major fragmentation pathways are predicted to be:

-

Loss of a Methyl Radical: A characteristic fragmentation of tert-butyl groups is the loss of a methyl radical (•CH₃) to form a stable oxonium ion.

-

Loss of Isobutene: A significant fragmentation pathway for tert-butyl ethers involves the rearrangement and loss of a neutral isobutene molecule, leading to the formation of a phenol radical cation.

-

Formation of the Tropylium Ion: Aromatic compounds can undergo rearrangement to form the tropylium ion (C₇H₇⁺) or substituted analogues, although this may be less prominent depending on the other fragmentation pathways.

-

Fragmentation of the Trifluoromethyl Group: The trifluoromethyl group is relatively stable, but fragmentation involving the loss of a fluorine atom or the entire CF₃ group may occur, particularly in secondary fragmentation steps.

Quantitative Data: Predicted Mass-to-Charge Ratios

The following table summarizes the predicted mass-to-charge (m/z) ratios and proposed identities of the major ions expected in the EI mass spectrum of this compound. The relative abundances are qualitative predictions based on the expected stability of the fragment ions.

| m/z (Predicted) | Proposed Ion Identity | Proposed Formula | Relative Abundance (Predicted) |

| 218 | Molecular Ion [M]•+ | [C₁₁H₁₃F₃O]•+ | Medium |

| 203 | [M - CH₃]⁺ | [C₁₀H₁₀F₃O]⁺ | High |

| 162 | [M - C₄H₈]•+ | [C₇H₅F₃O]•+ | High (Potential Base Peak) |

| 145 | [C₇H₄F₃]⁺ | [C₇H₄F₃]⁺ | Medium |

| 91 | Tropylium Ion | [C₇H₇]⁺ | Low |

| 57 | tert-Butyl Cation | [C₄H₉]⁺ | High |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This section outlines a standard protocol for the acquisition of an EI mass spectrum for a liquid or solid organic compound such as this compound.

1. Sample Preparation:

-

Ensure the sample is of high purity to avoid interference from impurities in the mass spectrum.

-

For a liquid sample, it can be introduced directly via a heated inlet system.

-

For a solid sample, dissolve a small amount (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.

2. Instrumentation and Parameters:

-

Mass Spectrometer: A high-resolution mass spectrometer equipped with an electron ionization source.

-

Ionization Mode: Electron Ionization (EI).[1]

-

Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for comparison with spectral libraries.[1]

-

Ion Source Temperature: Typically maintained between 150-250 °C to ensure sample volatilization.

-

Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.

-

Inlet System: A direct insertion probe for solid samples or a gas chromatograph (GC) inlet for liquid samples. If using GC, a suitable capillary column (e.g., DB-5ms) would be appropriate.

3. Data Acquisition:

-

Introduce a small amount of the prepared sample into the ion source.

-

Acquire the mass spectrum by scanning the specified m/z range.

-

Record the relative abundance of each ion.

4. Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern by identifying the mass differences between the molecular ion and the major fragment peaks.

-

Propose structures for the fragment ions that are consistent with known mass spectral fragmentation mechanisms.

Visualization of Proposed Fragmentation Pathway

The following diagram illustrates the primary predicted fragmentation pathways for this compound upon electron ionization.

Caption: Proposed primary fragmentation of this compound.

References

An In-depth Technical Guide to the Infrared Absorption Spectrum of 4-(Trifluoromethyl)-1-tert-butoxybenzene

Introduction

4-(Trifluoromethyl)-1-tert-butoxybenzene is an aromatic ether derivative that incorporates several key functional groups, making it an excellent subject for structural elucidation via infrared (IR) spectroscopy. IR spectroscopy is a powerful analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. This guide provides a detailed analysis of the expected key IR absorption peaks for this compound, intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

The molecular structure of this compound consists of a para-disubstituted benzene ring, an ether linkage (C-O-C), a tert-butyl group, and a trifluoromethyl (-CF3) group. Each of these components gives rise to characteristic absorption bands in the IR spectrum, which serves as a molecular "fingerprint."

Key IR Absorption Peaks and Assignments

The principal vibrational modes for this compound are summarized in the table below. The distinct regions of the spectrum allow for the unambiguous identification of each major functional group within the molecule.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group Assignment | Expected Intensity |

| 3100-3000 | C-H Stretch | Aromatic (Ar-H) | Medium to Weak |

| 2980-2850 | C-H Stretch | Aliphatic (tert-butyl) | Strong |

| 1600-1585 | C=C Stretch | Aromatic Ring (in-ring) | Medium |

| 1500-1400 | C=C Stretch | Aromatic Ring (in-ring) | Medium |

| ~1390 & ~1365 | C-H Bend | Aliphatic (tert-butyl) | Medium (often a doublet) |

| ~1332 | C-F Stretch | Trifluoromethyl (-CF3) | Very Strong |

| 1300-1200 | Asymmetric C-O-C Stretch | Aryl Alkyl Ether | Strong |

| 1150-1050 | C-F Stretch | Trifluoromethyl (-CF3) | Very Strong |

| 1050-1010 | Symmetric C-O-C Stretch | Aryl Alkyl Ether | Medium |

| 900-675 | C-H Out-of-Plane Bend | para-Disubstituted Aromatic | Strong |

Detailed Spectral Analysis

C-H Stretching Vibrations (3100-2850 cm⁻¹)

This region is highly informative for distinguishing between different types of C-H bonds.

-

Aromatic C-H Stretches: The sp²-hybridized C-H bonds of the benzene ring typically absorb at wavenumbers slightly above 3000 cm⁻¹, in the range of 3100-3000 cm⁻¹.[1][2][3][4] These peaks are generally of weak to medium intensity.

-

Aliphatic C-H Stretches: In contrast, the sp³-hybridized C-H bonds of the tert-butyl group absorb below 3000 cm⁻¹, usually between 2980 and 2850 cm⁻¹.[5] These absorptions are expected to be strong due to the presence of nine such bonds.

Aromatic Ring Vibrations (1600-1400 cm⁻¹)

The stretching of the carbon-carbon bonds within the aromatic ring results in a series of characteristic absorptions.[1][3] Typically, two distinct bands appear in the regions of 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[1][2][4] Weak overtone bands can also be observed between 2000-1665 cm⁻¹.[1][2][4]

Fingerprint Region (< 1500 cm⁻¹)

This region contains a high density of complex vibrational absorptions that are unique to the molecule.

-

C-F and C-O Stretching (1400-1000 cm⁻¹): This area is dominated by very strong absorptions from the C-F and C-O bonds.

-

The trifluoromethyl (-CF3) group is characterized by intense C-F stretching bands. A particularly characteristic and strong absorption for a CF3 group attached to a benzene ring is found around 1332 cm⁻¹.[6] Additional strong C-F stretching bands are expected in the 1150-1050 cm⁻¹ range.

-

As an aryl alkyl ether , the molecule will exhibit two prominent C-O-C stretching bands.[7][8] The asymmetric stretch appears as a strong band between 1300-1200 cm⁻¹, while the symmetric stretch is found near 1050-1010 cm⁻¹.[7][9]

-

-

Aliphatic C-H Bending: The tert-butyl group presents characteristic C-H bending (deformation) vibrations. These typically appear as a pair of medium-intensity peaks, one near 1390 cm⁻¹ and another near 1365 cm⁻¹.

-

Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring is confirmed by strong C-H out-of-plane (oop) bending vibrations in the 900-675 cm⁻¹ region.[1][2][4] For a 1,4- (para-) disubstituted ring, a strong absorption is expected between 860-800 cm⁻¹.[10]

Experimental Protocol: FT-IR Analysis

A standard methodology for obtaining the infrared spectrum of a compound like this compound is as follows:

-

Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer, such as a PerkinElmer Spectrum Two™ or a Thermo Fisher Nicolet™ iS™ 5, is used for analysis.

-

Sample Preparation :

-

If the sample is a liquid or low-melting solid, a neat spectrum can be obtained. A small drop of the sample is placed between two polished salt plates (e.g., NaCl or KBr).

-

The plates are pressed together to form a thin capillary film of the sample.

-

The assembled plates are then placed in the spectrometer's sample holder.

-

-

Data Acquisition :

-

A background spectrum of the empty salt plates in the ambient air is collected first. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

The sample spectrum is then recorded.

-

Typical acquisition parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to enhance the signal-to-noise ratio.

-

-

Data Processing :

-

The instrument's software automatically subtracts the background spectrum from the sample spectrum.

-

The final spectrum is typically plotted as percent transmittance (%) versus wavenumber (cm⁻¹).

-

Peak-picking algorithms can be used to identify the precise wavenumbers of the absorption maxima.

-

Logical Workflow for Spectral Interpretation

The following diagram illustrates the logical workflow for analyzing the IR spectrum of this compound, correlating the molecular structure with its expected spectral features.

Caption: IR spectral interpretation workflow for this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: IR Frequency Region: X–H Stretching [jove.com]

- 6. ias.ac.in [ias.ac.in]

- 7. youtube.com [youtube.com]

- 8. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

An In-depth Technical Guide to the Mechanism of tert-Butylation of 4-(Trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tert-butylation of 4-(trifluoromethyl)phenol, a key reaction in the synthesis of specialized chemical intermediates. Due to the electronic properties of the trifluoromethyl group, this reaction presents unique mechanistic and regiochemical considerations compared to the alkylation of unsubstituted phenol. This document details the underlying mechanism, outlines plausible experimental protocols based on analogous reactions, and presents quantitative data from related phenolic alkylations to inform experimental design.

Core Mechanism: Electrophilic Aromatic Substitution

The tert-butylation of 4-(trifluoromethyl)phenol is a Friedel-Crafts alkylation, which proceeds via an electrophilic aromatic substitution (EAS) mechanism. The reaction can be broadly divided into two key stages: the formation of a tert-butyl carbocation and the subsequent electrophilic attack on the aromatic ring.

Stage 1: Generation of the Electrophile

The reaction is initiated by a Brønsted or Lewis acid catalyst that facilitates the formation of a stable tert-butyl carbocation from an alkylating agent, typically tert-butanol or isobutylene.

-

Using tert-butanol: The acid protonates the hydroxyl group of tert-butanol, forming a good leaving group (water). The departure of water results in the formation of the tert-butyl carbocation.

-

Using isobutylene: The acid protonates the alkene, directly forming the tert-butyl carbocation.

Stage 2: Electrophilic Attack and Regioselectivity

The electron-rich aromatic ring of 4-(trifluoromethyl)phenol acts as a nucleophile, attacking the electrophilic tert-butyl carbocation. The regioselectivity of this attack is dictated by the directing effects of the substituents on the phenol ring:

-

Hydroxyl Group (-OH): The hydroxyl group is a powerful activating and ortho, para-directing group due to its ability to donate electron density to the ring through resonance.

-

Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a strong deactivating and meta-directing group due to its powerful electron-withdrawing inductive effect.

In the case of 4-(trifluoromethyl)phenol, the potent ortho, para-directing effect of the hydroxyl group dominates. With the para position already occupied by the trifluoromethyl group, the electrophilic attack is directed exclusively to the positions ortho to the hydroxyl group, leading to the formation of 2-tert-butyl-4-(trifluoromethyl)phenol. The deactivating nature of the trifluoromethyl group, however, makes the ring less nucleophilic than phenol itself, potentially requiring more forcing reaction conditions.

A subsequent deprotonation of the resulting resonance-stabilized carbocation (the sigma complex or arenium ion) restores the aromaticity of the ring and regenerates the acid catalyst, yielding the final product.

An In-depth Technical Guide to the Electronic and Steric Effects of 4-(Trifluoromethyl)-1-tert-butoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethyl)-1-tert-butoxybenzene is a substituted aromatic compound of increasing interest in medicinal chemistry and materials science. The unique interplay of the electronic and steric properties imparted by the para-substituted trifluoromethyl (CF₃) and tert-butoxy (-O-t-Bu) groups governs its reactivity, molecular interactions, and potential applications. This technical guide provides a comprehensive analysis of these effects, supported by quantitative data, detailed experimental methodologies, and visual representations to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

The rational design of functional molecules, particularly in the realm of drug discovery, hinges on a precise understanding of how substituents on a molecular scaffold influence its physicochemical properties. This compound presents a compelling case study in the dual modulation of electronic and steric characteristics of a benzene ring. The trifluoromethyl group is a potent electron-withdrawing group, significantly impacting the electron density of the aromatic system, while the tert-butoxy group introduces considerable steric bulk and possesses distinct electronic effects. This guide will dissect these properties to provide a foundational understanding for the application of this and structurally related molecules.

Quantitative Analysis of Electronic and Steric Effects

The influence of the trifluoromethyl and tert-butoxy substituents can be quantified using established linear free-energy relationship (LFER) parameters, primarily the Hammett and Taft equations.

Electronic Effects: Hammett Parameters (σ)

The Hammett equation, log(K/K₀) = σρ or log(k/k₀) = σρ, provides a quantitative measure of the electronic influence of a substituent on a reaction center. The substituent constant, σ, is a measure of the electronic effect of a substituent, while the reaction constant, ρ, reflects the sensitivity of a particular reaction to these effects.

The trifluoromethyl group is a strong electron-withdrawing group, which is reflected in its positive Hammett sigma value. The tert-butoxy group, conversely, is an electron-donating group.

| Substituent | Position | Hammett Constant (σ) | Electronic Effect |

| Trifluoromethyl (-CF₃) | para | σₚ = +0.54[1] | Strongly electron-withdrawing |

| tert-Butoxy (-O-C(CH₃)₃) | para | σₚ = -0.39 | Strongly electron-donating |

Note: The σₚ value for the tert-butoxy group can vary depending on the specific reaction and solvent conditions.

The opposing electronic nature of these two groups on the same aromatic ring creates a "push-pull" system, leading to a significant polarization of the molecule. This electronic profile can be critical in tuning the binding affinity of the molecule to biological targets.

Steric Effects: Taft Steric Parameters (Eₛ)

The Taft equation extends the Hammett principle to quantify steric effects. The Taft steric parameter, Eₛ, is a measure of the steric hindrance imposed by a substituent.

The tert-butyl group within the tert-butoxy substituent is one of the most sterically demanding groups in organic chemistry.

| Substituent | Taft Steric Parameter (Eₛ) | Steric Effect |

| tert-Butyl (-C(CH₃)₃) | -2.78[2] | Very high steric hindrance |

| Trifluoromethyl (-CF₃) | -2.40 | Significant steric hindrance |

The large steric bulk of the tert-butoxy group can play a crucial role in directing reaction pathways by shielding certain positions on the aromatic ring. In drug design, this steric hindrance can be exploited to enhance selectivity for a particular receptor or to prevent metabolic degradation at a nearby site.

Experimental Protocols

The quantitative parameters discussed above are determined through well-defined experimental procedures.

Determination of Hammett Substituent Constants (σ)

A common method for determining Hammett constants involves measuring the acid dissociation constants (pKa) of a series of substituted benzoic acids.

Objective: To determine the σ value for a para-substituent.

Materials:

-

A series of para-substituted benzoic acids (including the unsubstituted benzoic acid as a reference).

-

High-purity water and a suitable co-solvent if necessary (e.g., ethanol).

-

Standardized sodium hydroxide (NaOH) solution.

-

Calibrated pH meter.

-

Constant temperature bath.

Procedure:

-

Solution Preparation: Prepare solutions of known concentration for each of the substituted benzoic acids in a suitable solvent system (e.g., 50% ethanol/water).

-

Titration: Titrate each benzoic acid solution with the standardized NaOH solution at a constant temperature (typically 25 °C).

-

Data Acquisition: Record the pH of the solution as a function of the volume of NaOH added.

-

pKa Determination: Determine the pKa for each acid from the titration curve. The pKa is the pH at which half of the acid has been neutralized.

-

Hammett Plot Construction: The Hammett equation for the ionization of benzoic acids is defined with ρ = 1. Therefore, the substituent constant (σ) can be calculated using the equation: σ = pKₐ(unsubstituted) - pKₐ(substituted).

-

Data Analysis: A plot of the calculated σ values against literature values for known substituents should yield a straight line, validating the experimental approach.

Determination of Taft Steric Parameters (Eₛ)

Taft steric parameters are typically determined from the rates of acid-catalyzed hydrolysis of esters.

Objective: To determine the Eₛ value for a substituent.

Materials:

-

A series of esters with varying substituents (R-COOR', where R is the substituent of interest).

-

A strong acid catalyst (e.g., HCl).

-

A suitable solvent system (e.g., aqueous acetone).

-

A method for monitoring the reaction progress (e.g., titration of the carboxylic acid produced, or spectroscopic methods).

-

Constant temperature bath.

Procedure:

-

Reaction Setup: Prepare reaction mixtures containing the ester and the acid catalyst in the chosen solvent system.

-

Kinetic Monitoring: Maintain the reaction at a constant temperature and monitor the concentration of the ester or the product over time. This can be done by taking aliquots at regular intervals and quenching the reaction, followed by analysis.

-

Rate Constant Calculation: Determine the pseudo-first-order rate constant (k) for the hydrolysis of each ester by plotting the natural logarithm of the ester concentration versus time.

-

Taft Equation Application: The Taft steric parameter (Eₛ) is calculated using the following equation, where the hydrolysis of a methyl ester is the reference reaction (Eₛ = 0): Eₛ = log(k/k₀), where k is the rate constant for the substituted ester and k₀ is the rate constant for the methyl ester.

Visualizing Molecular Properties and Interactions

Graphviz diagrams can be used to illustrate the logical relationships between the substituents and their effects, as well as hypothetical experimental workflows.

Applications in Drug Development

The unique combination of electronic and steric properties in this compound and related structures makes them valuable scaffolds in drug design.

-

Metabolic Stability: The strong C-F bonds in the trifluoromethyl group are resistant to metabolic oxidation, which can increase the half-life of a drug. The steric bulk of the tert-butoxy group can also shield adjacent sites from enzymatic degradation.

-

Lipophilicity and Bioavailability: The trifluoromethyl group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. The overall lipophilicity of this compound would need to be considered in the context of a larger drug molecule to optimize its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Receptor Binding: The polarized nature of the aromatic ring due to the push-pull electronic effects can lead to stronger and more specific interactions with biological targets, such as enzymes and receptors. The steric bulk of the tert-butoxy group can be used to probe the size and shape of binding pockets, leading to improved selectivity.

Conclusion

This compound serves as an exemplary case of how the strategic placement of substituents with distinct electronic and steric properties can be used to fine-tune the characteristics of an aromatic core. A thorough understanding of the principles outlined in this guide, supported by quantitative data from Hammett and Taft parameters, is essential for researchers and scientists aiming to leverage these effects in the design of novel pharmaceuticals and advanced materials. The provided experimental protocols offer a framework for the empirical determination of these crucial parameters, enabling a more predictive and rational approach to molecular design.

References

Navigating the Synthesis and Handling of 4-(Trifluoromethyl)-1-tert-butoxybenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and storage procedures for 4-(Trifluoromethyl)-1-tert-butoxybenzene. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates critical safety information from structurally analogous chemicals, including trifluoromethyl-substituted benzenes, tert-butoxybenzene, and related phenolic precursors. All procedures outlined should be performed with the utmost caution and in conjunction with a thorough risk assessment specific to the experimental conditions.

Hazard Identification and Classification

Potential GHS Hazard Classifications (Inferred):

| Hazard Class | Hazard Category | Rationale |

| Flammable Liquids | Category 4 | tert-Butoxybenzene is a combustible liquid. While the trifluoromethyl group may alter the flashpoint, it is prudent to treat the compound as potentially combustible. |

| Skin Corrosion/Irritation | Category 2 | Many trifluoromethylated aromatic compounds and phenols cause skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | Category 2A | Similar compounds are known to cause serious eye irritation.[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | Inhalation of vapors of related compounds may cause respiratory irritation.[1] |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 3 | Based on data for related phenolic compounds. |

Primary Hazards:

-

Irritant: Likely to cause skin and eye irritation upon contact.[1]

-

Combustible: May ignite if exposed to heat or flame.

-

Decomposition Hazards: The trifluoromethyl group, while generally stable, can decompose under high heat or in the presence of strong bases to release hazardous fumes, including extremely toxic and corrosive hydrogen fluoride (HF).

Physicochemical Properties (Estimated)

Quantitative data for this compound is scarce. The following table provides data for the parent compounds and a closely related structure, which can be used for estimation purposes.

| Property | 4-(Trifluoromethyl)phenol[2] | tert-Butoxybenzene[3] | 1-Chloro-4-(trifluoromethyl)benzene[4] | This compound (Estimated) |

| Molecular Formula | C7H5F3O | C10H14O | C7H4ClF3 | C11H13F3O |

| Molecular Weight | 162.11 g/mol | 150.22 g/mol | 180.57 g/mol | 218.21 g/mol |

| Boiling Point | 178 °C | 185-187 °C | 136-138 °C | Likely in the range of 180-220 °C |

| Flash Point | 73 °C | > 93.33 °C | 39 °C | Likely > 90 °C (Combustible) |

| Density | ~1.3 g/cm³ | 0.936 g/cm³ | 1.353 g/cm³ | Likely between 1.0 and 1.2 g/cm³ |

| Solubility | Slightly soluble in water | Insoluble in water | Insoluble in water | Expected to be insoluble in water |

Handling and Personal Protective Equipment (PPE)

Engineering Controls:

-

Work in a well-ventilated chemical fume hood to minimize inhalation of vapors.

-

Ensure that an eyewash station and safety shower are readily accessible.[5]

-

Use explosion-proof electrical and ventilating equipment if heating or generating aerosols.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection:

-

Wear a flame-retardant lab coat.

-

Use chemically resistant gloves (e.g., nitrile, neoprene). Change gloves immediately if contaminated.

-

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, use a respirator with an appropriate organic vapor cartridge.

General Hygiene Practices:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage Procedures

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

-

Keep away from heat, sparks, open flames, and other ignition sources.[3]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.

-

Ground and bond containers when transferring material to prevent static discharge.

First Aid Measures

Emergency First Aid Workflow

Caption: General first aid procedures for exposure.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Leak Procedures

Spill Response Workflow

Caption: Workflow for handling chemical spills.

-

Small Spills:

-

Ensure adequate ventilation.

-

Wear appropriate PPE.

-

Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

-

Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Eliminate all ignition sources.

-

Contain the spill if it can be done without risk.

-

Follow institutional emergency procedures.

-

Experimental Protocols: Synthesis via Williamson Ether Synthesis

A common method for preparing aryl ethers is the Williamson ether synthesis. This would involve the reaction of the sodium or potassium salt of 4-(trifluoromethyl)phenol with a tert-butyl halide.

Materials:

-

4-(Trifluoromethyl)phenol

-

Sodium hydride (NaH) or potassium carbonate (K2CO3)

-

tert-Butyl bromide or tert-butyl chloride

-

Anhydrous solvent (e.g., DMF, THF)

Experimental Workflow:

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 4-(Trifluoromethyl)phenol | C7H5F3O | CID 67874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butoxybenzene | 6669-13-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methodological & Application

Application Notes and Protocols for the Use of 4-(Trifluoromethyl)-1-tert-butoxybenzene in Multi-Step Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 4-(trifluoromethyl)-1-tert-butoxybenzene as a key starting material in multi-step organic synthesis. This compound serves as a valuable building block for the introduction of the 4-(trifluoromethyl)phenoxy moiety, a common structural motif in pharmacologically active molecules. The tert-butoxy group acts as a robust protecting group for the phenolic hydroxyl, allowing for selective reactions at other positions of the molecule before its removal.

Overview of Synthetic Applications

This compound is primarily employed in multi-step syntheses where the unprotected 4-(trifluoromethyl)phenol is required for subsequent reactions. The tert-butyl ether is stable under a variety of reaction conditions, yet can be cleaved efficiently when desired. A key application is in the synthesis of pharmaceutical intermediates.

A notable example is the synthesis of an intermediate for Seladelpar, a selective peroxisome proliferator-activated receptor δ (PPAR-δ) agonist. The synthesis involves the initial deprotection of this compound to reveal the reactive phenol, which is then alkylated.

Experimental Protocols

Deprotection of this compound to 4-(Trifluoromethyl)phenol

The removal of the tert-butoxy group is typically achieved under acidic conditions to generate the corresponding phenol.

Protocol 1: Acid-Catalyzed Deprotection

| Parameter | Value |

| Reactants | This compound, Trifluoroacetic acid (TFA) |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room Temperature |

| Reaction Time | 1-3 hours |

| Yield | >95% |

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane (DCM) to a concentration of 0.2 M.

-

To the stirred solution, add trifluoroacetic acid (TFA) (5.0 eq) dropwise at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford 4-(trifluoromethyl)phenol.

Synthesis of 2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane: A Seladelpar Intermediate

This protocol details the alkylation of 4-(trifluoromethyl)phenol with (2-chloromethyl)oxirane (epichlorohydrin).[1]

Protocol 2: Williamson Ether Synthesis

| Parameter | Value |

| Reactants | 4-(Trifluoromethyl)phenol, (2-Chloromethyl)oxirane, Cesium Carbonate (Cs₂CO₃) |

| Solvent | Dioxane |

| Temperature | 50 °C |

| Reaction Time | 12-16 hours |

| Yield | 80%[1] |

Procedure:

-

To a solution of 4-(trifluoromethyl)phenol (1.0 eq) in dioxane (0.5 M), add cesium carbonate (Cs₂CO₃) (1.5 eq).

-

Add (2-chloromethyl)oxirane (1.2 eq) to the suspension.

-

Heat the reaction mixture to 50 °C and stir for 12-16 hours, monitoring by TLC.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-((4-(trifluoromethyl)phenoxy)methyl)oxirane.

Workflow and Pathway Diagrams

The following diagrams illustrate the synthetic workflow and the logical relationship of the described transformations.

References

Application Notes and Protocols for the Acid-Catalyzed Deprotection of 4-(Trifluoromethyl)-1-tert-butoxybenzene

Audience: Researchers, scientists, and drug development professionals.

Introduction